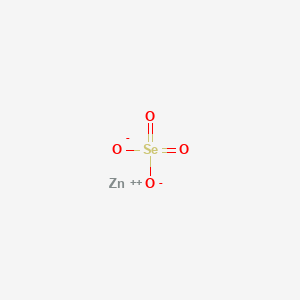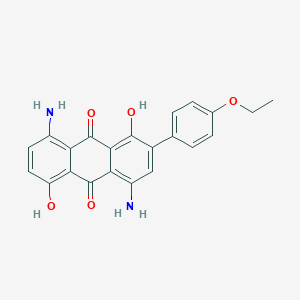
6-Methyl-1,6-heptadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,6-heptadiene is a chemical compound that belongs to the class of dienes. It is a colorless liquid with a pungent odor. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,6-heptadiene is not well understood. However, it is believed that this compound can act as a dienophile in Diels-Alder reactions. This reaction involves the addition of a diene and a dienophile to form a cyclic product. 6-Methyl-1,6-heptadiene can also undergo various reactions, including hydrogenation, oxidation, and reduction.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 6-Methyl-1,6-heptadiene. However, studies have shown that this compound can be metabolized by liver enzymes and excreted in urine. It is also believed that this compound can interact with proteins and enzymes in the body, potentially affecting their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, this compound can be difficult to handle due to its pungent odor and potential toxicity. Additionally, the synthesis of 6-Methyl-1,6-heptadiene can be challenging and requires specific conditions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and application of 6-Methyl-1,6-heptadiene. One potential direction is the synthesis of new organic compounds using this compound as a building block. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound. Finally, the development of new and more efficient synthesis methods for 6-Methyl-1,6-heptadiene could expand its use in various scientific fields.
Conclusion:
6-Methyl-1,6-heptadiene is a unique and versatile compound that has potential applications in various scientific fields. The synthesis of this compound can be achieved through several methods, and it can be used as a building block for the synthesis of various organic compounds. However, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound. Overall, 6-Methyl-1,6-heptadiene is a promising compound that has the potential to contribute to the advancement of scientific research.
Méthodes De Synthèse
The synthesis of 6-Methyl-1,6-heptadiene can be achieved through several methods. One of the most common methods is the condensation reaction of 2-methyl-1,3-butadiene with acetylene. This reaction is catalyzed by a palladium catalyst and requires specific conditions, such as high temperature and pressure. Another method involves the reaction of 2-methyl-1,3-butadiene with propargyl alcohol in the presence of a strong acid catalyst. This method is less common but has been shown to be effective.
Applications De Recherche Scientifique
6-Methyl-1,6-heptadiene has a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
IUPAC Name |
2-methylhepta-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNYHQZMMREQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015947 |
Source


|
| Record name | 2-methylhepta-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-heptadiene | |
CAS RN |
13643-06-6 |
Source


|
| Record name | 2-methylhepta-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

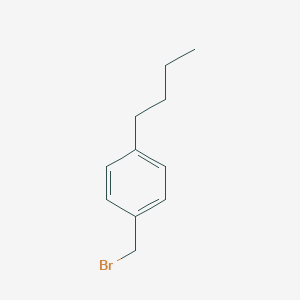
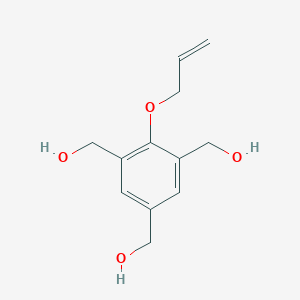
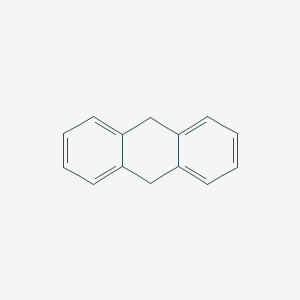
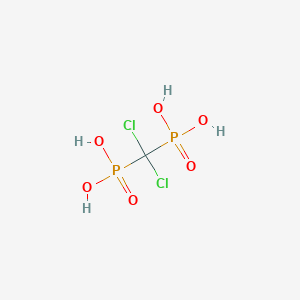
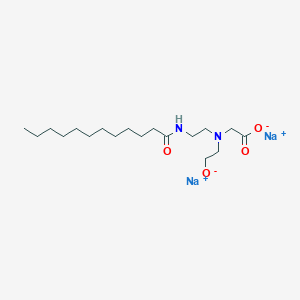
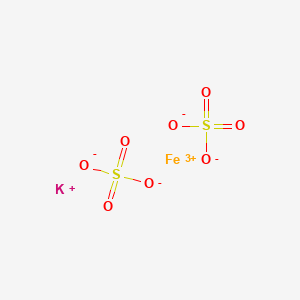

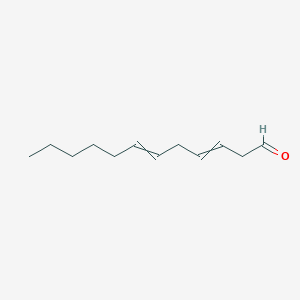


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

